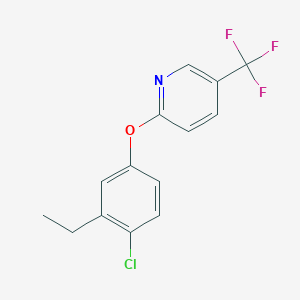
4-(isopropoxycarbonyl)benzyl 2-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(isopropoxycarbonyl)benzyl 2-thiophenecarboxylate, also known as ITC-13, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzyl carbamate family and exhibits promising properties that make it a potential candidate for drug development.
科学研究应用
4-(isopropoxycarbonyl)benzyl 2-thiophenecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. This compound also exhibits anti-tumor properties and has been shown to inhibit the growth of various cancer cell lines. Additionally, 4-(isopropoxycarbonyl)benzyl 2-thiophenecarboxylate has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用机制
The mechanism of action of 4-(isopropoxycarbonyl)benzyl 2-thiophenecarboxylate is not fully understood. However, it has been suggested that this compound exerts its neuroprotective effects by activating the Nrf2-ARE pathway, which is responsible for regulating antioxidant and anti-inflammatory responses in the body. 4-(isopropoxycarbonyl)benzyl 2-thiophenecarboxylate has also been shown to inhibit the activity of the enzyme HDAC6, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
4-(isopropoxycarbonyl)benzyl 2-thiophenecarboxylate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can reduce oxidative stress and inflammation in neuronal cells. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In vivo studies have demonstrated that 4-(isopropoxycarbonyl)benzyl 2-thiophenecarboxylate can improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using 4-(isopropoxycarbonyl)benzyl 2-thiophenecarboxylate in lab experiments is its potential therapeutic applications. This compound exhibits neuroprotective and anti-tumor properties, making it a potential candidate for drug development. Additionally, the synthesis of 4-(isopropoxycarbonyl)benzyl 2-thiophenecarboxylate is relatively straightforward, and the compound can be easily purified using column chromatography. However, one of the limitations of using 4-(isopropoxycarbonyl)benzyl 2-thiophenecarboxylate in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 4-(isopropoxycarbonyl)benzyl 2-thiophenecarboxylate. One potential direction is to further investigate its mechanism of action and its potential use in the treatment of neurodegenerative diseases. Additionally, the anti-tumor properties of 4-(isopropoxycarbonyl)benzyl 2-thiophenecarboxylate could be further explored for the development of cancer therapies. Another future direction is to investigate the pharmacokinetics and toxicity of 4-(isopropoxycarbonyl)benzyl 2-thiophenecarboxylate in vivo, which could provide valuable information for drug development.
Conclusion
In conclusion, 4-(isopropoxycarbonyl)benzyl 2-thiophenecarboxylate, or 4-(isopropoxycarbonyl)benzyl 2-thiophenecarboxylate, is a promising chemical compound that exhibits neuroprotective and anti-tumor properties. Its synthesis method is relatively straightforward, and it has potential therapeutic applications in the treatment of neurodegenerative diseases and cancer. While its mechanism of action is not fully understood, further research in this area could provide valuable insights for drug development.
合成方法
The synthesis of 4-(isopropoxycarbonyl)benzyl 2-thiophenecarboxylate involves the reaction of 4-(isopropoxycarbonyl)benzyl chloride with 2-thiophenecarboxylic acid in the presence of a base. The reaction yields 4-(isopropoxycarbonyl)benzyl 2-thiophenecarboxylate as a white solid, which is then purified using column chromatography. The purity of the compound is confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
属性
IUPAC Name |
(4-propan-2-yloxycarbonylphenyl)methyl thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4S/c1-11(2)20-15(17)13-7-5-12(6-8-13)10-19-16(18)14-4-3-9-21-14/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJNJILMQDTOES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-ethylthiourea](/img/structure/B5823802.png)
![ethyl 5-(1-azepanylcarbonyl)-2-[(4-bromobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5823803.png)
![N-[4-(dimethylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5823811.png)
![8-methoxy-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B5823815.png)
![N'-[(3,4-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5823826.png)
![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5823831.png)

![N-[4-(cyanomethyl)phenyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B5823850.png)

![N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide](/img/structure/B5823860.png)
![methyl {[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5823869.png)